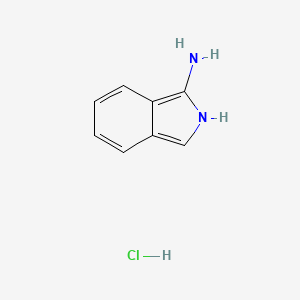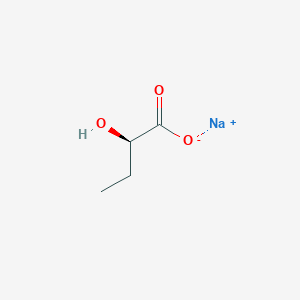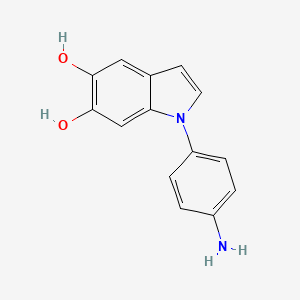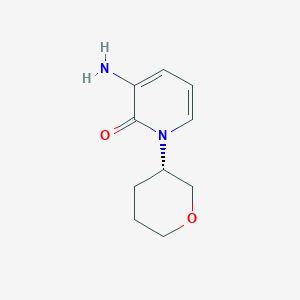
(R)-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde is a chemical compound with a unique structure that includes a pyrrolidine ring, a vinyl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of a suitable pyrrolidine derivative with an oxidizing agent to introduce the aldehyde group. The vinyl group can be introduced through a subsequent reaction with a vinylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde may involve large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while hydroboration can be performed using borane reagents.
Major Products Formed
Oxidation: Formation of 5-oxo-2-vinylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 5-hydroxy-2-vinylpyrrolidine.
Substitution: Formation of halogenated derivatives or hydroborated products.
Wissenschaftliche Forschungsanwendungen
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The vinyl group may also participate in reactions that modify biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-2-vinylpyrrolidine: Lacks the aldehyde group, making it less reactive in certain reactions.
2-Vinylpyrrolidine-2-carbaldehyde: Similar structure but without the keto group, affecting its reactivity and applications.
5-Oxo-2-pyrrolidinecarboxaldehyde: Similar but lacks the vinyl group, altering its chemical behavior.
Uniqueness
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde is unique due to the presence of both the vinyl and aldehyde groups, which provide a versatile platform for various chemical transformations and applications. Its structure allows for diverse reactivity, making it valuable in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1 |
InChI-Schlüssel |
SXRZNXUNGTUSRG-ZETCQYMHSA-N |
Isomerische SMILES |
C=C[C@]1(CCC(=O)N1)C=O |
Kanonische SMILES |
C=CC1(CCC(=O)N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)

![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)

![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)

![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)



